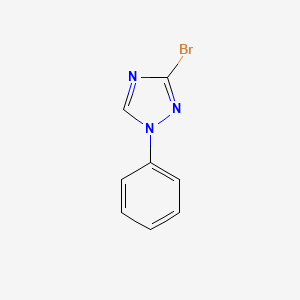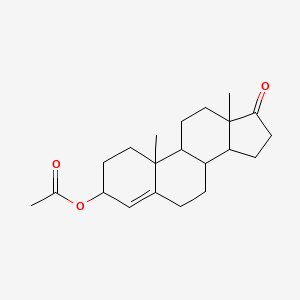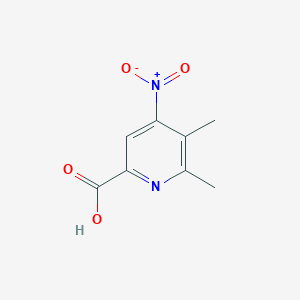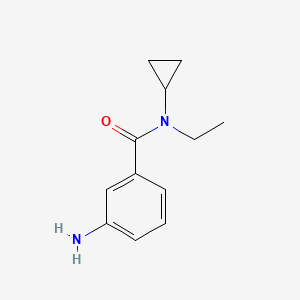![molecular formula C15H17NO2 B12064946 4-{4-[(Propan-2-yl)oxy]phenoxy}aniline CAS No. 51690-66-5](/img/structure/B12064946.png)
4-{4-[(Propan-2-yl)oxy]phenoxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is a chemical compound with the molecular formula C15H17NO2. It is known for its unique structure, which includes a benzenamine core substituted with a phenoxy group and an isopropoxy group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- typically involves the reaction of 4-nitrophenol with isopropyl bromide to form 4-(1-methylethoxy)phenol. This intermediate is then reacted with 4-fluoronitrobenzene under basic conditions to yield the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) .
Analyse Des Réactions Chimiques
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: It can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding aniline derivative.
Applications De Recherche Scientifique
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- can be compared with similar compounds such as:
Benzenamine, 4-[4-(1-methylethyl)phenoxy]-: This compound lacks the methoxy group, resulting in different chemical reactivity and biological activity.
Benzenamine, 4-[4-(1-methylethoxy)phenyl]-: This compound has a phenyl group instead of a phenoxy group, leading to variations in its chemical and physical properties.
Benzenamine, 4-[4-(1-methylethoxy)phenoxy]- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Propriétés
Numéro CAS |
51690-66-5 |
|---|---|
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
4-(4-propan-2-yloxyphenoxy)aniline |
InChI |
InChI=1S/C15H17NO2/c1-11(2)17-13-7-9-15(10-8-13)18-14-5-3-12(16)4-6-14/h3-11H,16H2,1-2H3 |
Clé InChI |
YEWZFJMTGZWDJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![methyl 3-chloro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B12064883.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)

![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)





